Cas no 946200-93-7 (4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide)
4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide
- 4-butoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
- SR-01000921026
- 4-butoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- AKOS024498732
- 4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 946200-93-7
- SR-01000921026-1
- VU0636029-1
- F5110-0036
-
- Inchi: 1S/C22H30N4O4S/c1-2-3-17-30-20-9-7-19(8-10-20)22(27)24-12-18-31(28,29)26-15-13-25(14-16-26)21-6-4-5-11-23-21/h4-11H,2-3,12-18H2,1H3,(H,24,27)
- InChI Key: XFIBCZXMXNQDLO-UHFFFAOYSA-N
- SMILES: S(CCNC(C1C=CC(=CC=1)OCCCC)=O)(N1CCN(C2C=CC=CN=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 446.19877662g/mol
- Monoisotopic Mass: 446.19877662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 100Ų
4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5110-0036-2μmol |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-5μmol |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-10μmol |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-20μmol |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-1mg |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-2mg |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-3mg |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-4mg |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-5mg |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5110-0036-10mg |
4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946200-93-7 | 10mg |
$79.0 | 2023-09-10 |
4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide
Exploring the Properties and Applications of 4-Butoxy-N-(2-{4-(Pyridin-2-Yl)Piperazin-1-Ylsulfonyl}Ethyl)Benzamide (CAS No. 946200-93-7)
The compound 4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide, identified by the CAS number 946200-93-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities, as highlighted by recent research studies.
At its core, this molecule consists of a benzamide backbone, which is a common structural motif in pharmaceutical compounds. The presence of the butoxy group attached to the benzene ring introduces hydrophilic properties, enhancing solubility and potentially improving bioavailability. The sulfonyl group linked to a piperazine ring further adds complexity to the molecule, contributing to its potential as a modulator in various biochemical pathways.
Recent studies have focused on the synthesis and characterization of this compound, emphasizing its stability and reactivity under different conditions. Researchers have employed advanced spectroscopic techniques such as NMR and IR to confirm its structure, ensuring its purity and consistency for further applications. The synthesis process involves multi-step reactions, including nucleophilic substitutions and coupling reactions, which have been optimized to achieve high yields and purity levels.
The pharmacological properties of this compound have been a focal point in recent investigations. In vitro assays have demonstrated its ability to inhibit specific enzymes associated with inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in oncology research.
In terms of applications, this compound has shown promise in drug discovery programs targeting chronic inflammatory diseases and cancer. Its unique combination of structural features allows for selective binding to specific molecular targets, which is crucial for developing effective therapeutic agents with minimal side effects. Moreover, its stability under physiological conditions enhances its suitability for formulation into various drug delivery systems.
Recent advancements in computational chemistry have also enabled researchers to model the interactions of this compound with potential biological targets at the molecular level. These simulations provide insights into its binding affinity and selectivity, guiding further optimization efforts to enhance its therapeutic potential.
In conclusion, the compound 4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-y lsulfonyl}ethyl)benzamide (CAS No. 946200-93-7) represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in addressing unmet medical needs across various therapeutic areas.
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